molecular formula C16H13ClFNO3 B12699256 (S)-Flamprop CAS No. 57353-42-1

(S)-Flamprop

Cat. No.: B12699256
CAS No.: 57353-42-1
M. Wt: 321.73 g/mol
InChI Key: YQVMVCCFZCMYQB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Flamprop, also known as (S)-2-(4-(2,2,3,3-tetramethylcyclopropyl)phenoxy)propanoic acid, is a chiral herbicide used primarily for the control of grass weeds in cereal crops. It is the enantiomer of Flamprop, which exists in two forms: this compound and ®-Flamprop. The (S)-enantiomer is known for its higher herbicidal activity compared to the ®-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Flamprop typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,2,3,3-tetramethylcyclopropyl bromide.

    Formation of Phenoxy Intermediate: This intermediate is then reacted with 4-hydroxybenzaldehyde to form 4-(2,2,3,3-tetramethylcyclopropyl)phenol.

    Chiral Synthesis: The phenol is then converted to its corresponding (S)-2-(4-(2,2,3,3-tetramethylcyclopropyl)phenoxy)propanoic acid using chiral synthesis techniques.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysis: Use of chiral catalysts to enhance the selectivity of the (S)-enantiomer.

    Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-Flamprop undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different herbicidal activities and properties.

Scientific Research Applications

(S)-Flamprop has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of chiral synthesis and enantioselective reactions.

    Biology: Studied for its effects on plant physiology and its mechanism of action as a herbicide.

    Medicine: Research into its potential use as a lead compound for developing new pharmaceuticals.

    Industry: Used in the development of new herbicidal formulations and agricultural chemicals.

Mechanism of Action

The mechanism of action of (S)-Flamprop involves the inhibition of acetyl-CoA carboxylase (ACCase) in plants. This enzyme is crucial for fatty acid synthesis, and its inhibition leads to the disruption of lipid biosynthesis, ultimately causing the death of the plant. The (S)-enantiomer binds more effectively to the ACCase enzyme, making it more potent as a herbicide.

Comparison with Similar Compounds

Similar Compounds

    ®-Flamprop: The enantiomer of (S)-Flamprop, which has lower herbicidal activity.

    Diclofop-methyl: Another herbicide that inhibits ACCase but has a different chemical structure.

    Fenoxaprop-P-ethyl: A similar herbicide with a different mode of action.

Uniqueness

This compound is unique due to its high selectivity and potency as a herbicide. Its chiral nature allows for targeted action, reducing the amount of chemical needed and minimizing environmental impact compared to non-chiral herbicides.

Properties

IUPAC Name

(2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c1-10(16(21)22)19(12-7-8-14(18)13(17)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVMVCCFZCMYQB-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022092
Record name (S)-Flamprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57353-42-1
Record name Flamprop, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057353421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Flamprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAMPROP, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ1OF30ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.